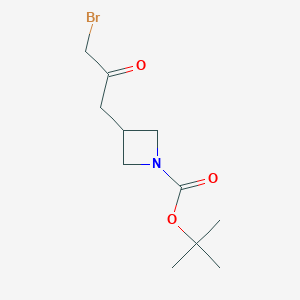
BrCC(CC1CN(C1)C(=O)OC(C)(C)C)=O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
BrCC(CC1CN(C1)C(=O)OC(C)(C)C)=O is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of the natural product CC-1065, which has been found to possess potent antitumor activity. This compound exhibits similar activity, but with improved pharmacokinetic properties.
Scientific Research Applications
Apoptotic Functions and Pathways
A study by Broustas et al. (2004) detailed the structure-functional characterization of a novel intronless gene, BRCC2, which codes for a protein that primarily localizes in the cytosol and, to a lesser extent, in the mitochondria. Ectopic expression of BRCC2 in various cell lines caused apoptotic cell death, as evidenced by enhanced chromatin condensation and DNA fragmentation. This apoptosis was found to be caspase-dependent, specifically involving the activation of caspase-3 and caspase-9, suggesting a mitochondrial pathway of cell death. The study's findings highlight BRCC2's function as a proapoptotic molecule and its potential role in inducing apoptosis through a caspase-dependent mitochondrial pathway (Broustas et al., 2004).
Cancer Research and Genetic Studies
Another significant area of research involves the BRCA1/BRCA2-containing complex, which plays a crucial role in DNA damage repair. Mutations in BRCC3, a component of this complex, have been linked to myelodysplastic syndromes and de novo AML. Specifically, BRCC3 mutations were selectively found in cases with t(8;21)(q22;q22.1) AML but not in other forms of AML. These mutations were associated with an excellent outcome, with an event-free survival of 100%. The study by Meyer et al. (2019) explores the functional consequences of BRCC3 mutations in acute myeloid leukemia, revealing that inactivation of BRCC3 results in improved proliferation and unlimited self-renewal in hematopoietic progenitor cells. These findings suggest a novel tumor suppressor role for BRCC2 in breast cancer and its potential as a therapeutic target for breast cancer management (Meyer et al., 2019).
Environmental and Atmospheric Studies
In environmental research, the role of brown carbon (BrC) in atmospheric chemistry and climate change is gaining attention. For instance, a study by Liu et al. (2015) reported direct evidence of substantial field-measured BC absorption enhancement, which is strongly dependent on BC coating amount. This research contributes to a better understanding of BC and BrC's roles in warming the atmosphere and emphasizes the need for region-specific parameters in climate models regarding coatings on BC absorption (Liu et al., 2015).
properties
IUPAC Name |
tert-butyl 3-(3-bromo-2-oxopropyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-8(7-13)4-9(14)5-12/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVIDRZTLZRLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2693235.png)
![N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide](/img/structure/B2693238.png)
![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/no-structure.png)
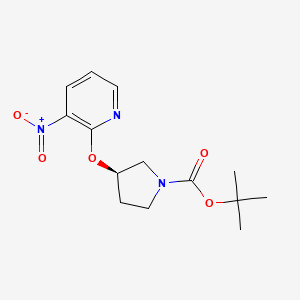
![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2693242.png)
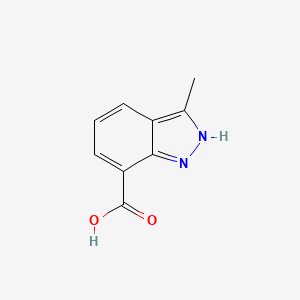
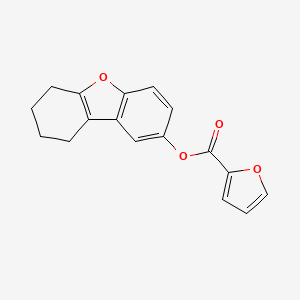
![2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2693248.png)

![N-(3,4-difluorophenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2693251.png)
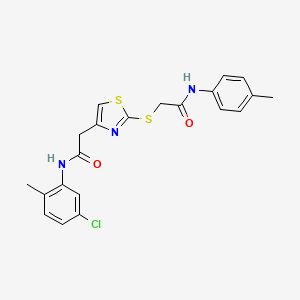
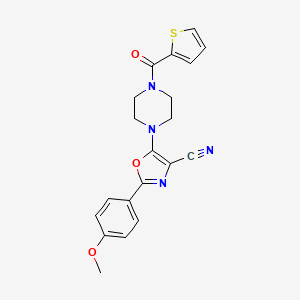
![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2693256.png)
![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2693258.png)